![molecular formula C7H9NO2 B13886700 1-Vinyl-2-oxa-4-azabicyclo[3.1.1]heptan-3-one](/img/structure/B13886700.png)
1-Vinyl-2-oxa-4-azabicyclo[3.1.1]heptan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Vinyl-2-oxa-4-azabicyclo[3.1.1]heptan-3-one is a bicyclic compound with the molecular formula C7H9NO2 and a molecular weight of 139.15 g/mol It is characterized by a unique structure that includes a vinyl group, an oxa (oxygen-containing) ring, and an azabicyclo (nitrogen-containing) ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-vinyl-2-oxa-4-azabicyclo[3.1.1]heptan-3-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor containing both vinyl and azabicyclo moieties. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-Vinyl-2-oxa-4-azabicyclo[3.1.1]heptan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of substituted derivatives with different functional groups .
Applications De Recherche Scientifique
1-Vinyl-2-oxa-4-azabicyclo[3.1.1]heptan-3-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-vinyl-2-oxa-4-azabicyclo[3.1.1]heptan-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other macromolecules, leading to changes in their activity or function. These interactions can result in various biological effects, such as modulation of signaling pathways, inhibition of enzyme activity, or alteration of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-1-vinyl-2-oxa-4-azabicyclo[3.1.1]heptan-3-one: A similar compound with a methyl group substitution, which may exhibit different chemical and biological properties.
2-Oxa-4-azabicyclo[3.1.1]heptan-3-one: Another related compound without the vinyl group, which can have distinct reactivity and applications.
Uniqueness
1-Vinyl-2-oxa-4-azabicyclo[3.1.1]heptan-3-one is unique due to its specific combination of functional groups and bicyclic structure.
Propriétés
Formule moléculaire |
C7H9NO2 |
|---|---|
Poids moléculaire |
139.15 g/mol |
Nom IUPAC |
1-ethenyl-2-oxa-4-azabicyclo[3.1.1]heptan-3-one |
InChI |
InChI=1S/C7H9NO2/c1-2-7-3-5(4-7)8-6(9)10-7/h2,5H,1,3-4H2,(H,8,9) |
Clé InChI |
QAECBGPBBDPSEW-UHFFFAOYSA-N |
SMILES canonique |
C=CC12CC(C1)NC(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


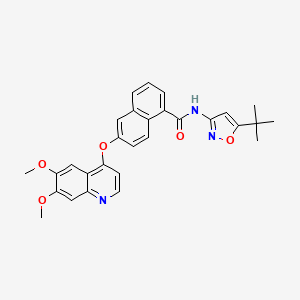
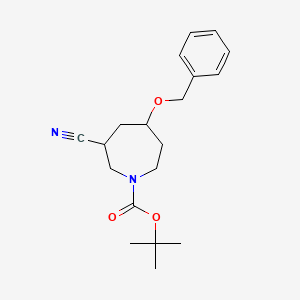


![3-[5-[(4-methylpiperazin-1-yl)methyl]-1H-indol-2-yl]-1H-indazole-6-carbonitrile](/img/structure/B13886643.png)

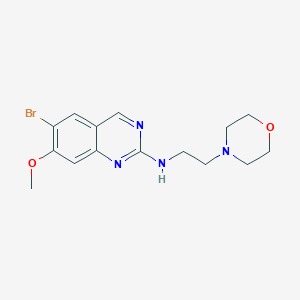
![[5-(Dimethylamino)-2-(pyridin-2-yldiazenyl)phenyl] methanesulfonate](/img/structure/B13886665.png)

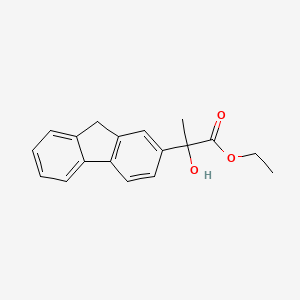
![N-{9-[(2R,4S,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-({[bis(propan-2-yl)amino](methoxy)phosphanyl}oxy)oxolan-2-yl]-6-oxo-6,9-dihydro-1H-purin-2-yl}-2-methylpropanamide](/img/structure/B13886677.png)
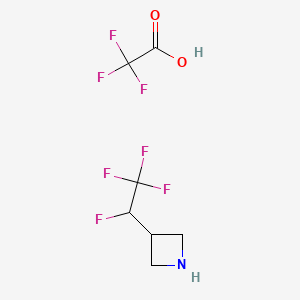
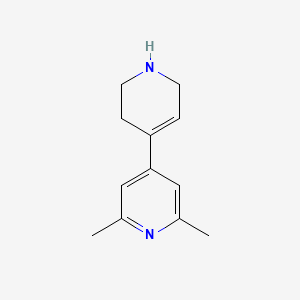
![8,8-dimethoxy-5-Oxaspiro[2.5]octane](/img/structure/B13886701.png)
